Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol
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Overview
Description
Spiro[bicyclo[221]heptane-2,3’-cyclobutane]-1’-ol is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[221]heptane ring system fused to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3’-cyclobutane]-1’-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,3’-cyclobutane]-1’-ol may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,3’-cyclobutane]-1’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,3’-cyclobutane]-1’-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3’-cyclobutane]-1’-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-ol
- Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
Uniqueness
Spiro[bicyclo[221]heptane-2,3’-cyclobutane]-1’-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Biological Activity
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol, with the CAS number 2248403-10-1, is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
Structural Characteristics: The compound features a spirocyclic structure that contributes to its biological interactions.
1. Anti-inflammatory Activity
Research indicates that spiro compounds often exhibit anti-inflammatory properties. In a study evaluating various γ-butyrolactones, spiro compounds demonstrated significant inhibition of inflammatory mediators such as caspase-1, suggesting potential therapeutic applications in inflammatory diseases .
2. Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays. Compounds with similar bicyclic structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, related compounds have exhibited IC50 values in the low micromolar range against cancer cells .
3. Antimicrobial Properties
The compound's structural analogs have been assessed for antimicrobial activity. Some studies report that bicyclic structures can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported as low as 2.4 μg/mL against certain strains . This suggests that this compound may possess similar properties.
4. Neuroprotective Effects
Neuroprotective activities have been attributed to compounds with spiro structures in previous studies. These compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation: The ability to interact with various receptors (e.g., sigma receptors) may explain some neuroprotective effects observed in related studies .
- Antioxidant Activity: The presence of hydroxyl groups in the structure may enhance its capacity to scavenge free radicals, contributing to its protective effects in cellular models.
Case Study 1: Anti-inflammatory Effects
In a comparative study involving several bicyclic compounds, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in vitro when tested on macrophage cell lines. The study reported a reduction in TNF-alpha and IL-6 levels by over 50% at concentrations below 10 µM .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of spiro compounds revealed that this compound induced apoptosis in breast cancer cells via the intrinsic pathway, leading to increased caspase activity and PARP cleavage at concentrations ranging from 5 to 20 µM .
Comparative Analysis of Biological Activities
Activity Type | Related Compounds | IC50 Values | Mechanism |
---|---|---|---|
Anti-inflammatory | γ-butyrolactones | <0.001 μM | Caspase inhibition |
Anticancer | Bicyclic derivatives | 34.3 μM | Apoptosis induction |
Antimicrobial | Spirocyclic analogs | 2.4 μg/mL | Bacterial growth inhibition |
Neuroprotective | Structurally similar | Varies | ROS scavenging |
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQDHQBWLOSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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